Elbasvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elbasvir (MK-8742) est un médicament antiviral à action directe utilisé dans le cadre d'une thérapie combinée pour traiter l'hépatite C chronique, une maladie infectieuse du foie causée par le virus de l'hépatite C (VHC). Il a été développé par Merck et approuvé par la FDA en janvier 2016. This compound est un inhibiteur hautement puissant et sélectif de la protéine non structurale 5A (NS5A) du VHC, qui est essentielle à la réplication virale et à l'assemblage des virions .
Applications De Recherche Scientifique
Elbasvir is primarily used in the medical field for the treatment of hepatitis C. It has shown high efficacy in achieving sustained virologic response (SVR) rates between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . Additionally, this compound has been investigated for its potential antiviral efficacy against SARS-CoV-2, the virus responsible for COVID-19 . In the field of chemistry, this compound serves as a model compound for studying the synthesis and activity of NS5A inhibitors .
Mécanisme D'action
Target of Action
Elbasvir primarily targets the Non-Structural protein 5A (NS5A) of the Hepatitis C Virus (HCV) . NS5A is a multifunctional protein that plays crucial roles in the replication of the HCV RNA genome and the assembly of the virus .
Mode of Action
This compound acts as an inhibitor of NS5A, effectively preventing the transcription of the HCV RNA and also preventing virion assembly .
Biochemical Pathways
This compound disrupts the HCV life cycle by inhibiting the function of NS5A, a protein that is essential for the replication of the HCV RNA genome and the assembly of the virus . This disruption prevents the virus from multiplying and spreading, thereby reducing the viral load in the body .
Pharmacokinetics
This compound undergoes modest hepatic metabolism and is primarily excreted unchanged in feces . It is a substrate of the cytochrome P450 3A4 enzyme . The absorption characteristics of this compound have been adequately summarized, and it reaches peak plasma concentrations three hours after oral intake .
Result of Action
The inhibition of NS5A by this compound leads to a reduction in the replication of the HCV RNA genome and the assembly of the virus . This results in a decrease in the viral load within the body, leading to a sustained virologic response (SVR). Achieving an SVR is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s plasma levels can be affected by the co-administration of drugs that induce or inhibit the cytochrome P450 3A4 enzyme .
Analyse Biochimique
Biochemical Properties
Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A . This protein is essential for viral replication and virion assembly . This compound prevents viral replication in HCV genotypes 1a, 1b, and 4 .
Cellular Effects
This compound, as part of combination therapy, has been shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Molecular Mechanism
This compound blocks NS5A, a protein necessary for hepatitis C virus replication and assembly .
Temporal Effects in Laboratory Settings
This compound appears to undergo modest hepatic metabolism and is excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Metabolic Pathways
This compound and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Transport and Distribution
This compound has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . This compound is more than 99.9% bound to plasma proteins . It binds both human serum albumin and α1-acid glycoprotein .
Méthodes De Préparation
La synthèse d'Elbasvir implique plusieurs étapes, y compris la synthèse énantiosélective d'un intermédiaire amine chiral. Le processus comprend une réduction hautement énantiosélective de l'imine NH à l'aide de R-(+)-diphénylprolinol avec du borohydrure de sodium. Cette synthèse chirale cible nécessite des matières premières simples et des catalyseurs peu coûteux . Les méthodes de production industrielle impliquent une synthèse énantiosélective à grande échelle avec un rendement global de 55% .
Analyse Des Réactions Chimiques
Elbasvir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est dégradé par l'enzyme hépatique cytochrome P450 3A4 (CYP3A4). La combinaison avec des médicaments qui induisent cette enzyme, tels que l'éfavirenz, la carbamazépine ou le millepertuis, peut entraîner des concentrations plasmatiques d'this compound inefficaces. Inversement, la combinaison avec des inhibiteurs du CYP3A4 peut augmenter les concentrations plasmatiques . Les principaux produits formés à partir de ces réactions sont des métabolites qui sont excrétés dans les fèces et l'urine .
Applications de recherche scientifique
This compound est principalement utilisé dans le domaine médical pour le traitement de l'hépatite C. Il a montré une grande efficacité pour obtenir des taux de réponse virologique durable (SVR) entre 94 % et 97 % pour le génotype 1 et 97 % et 100 % pour le génotype 4 après 12 semaines de traitement . De plus, this compound a été étudié pour son efficacité antivirale potentielle contre le SRAS-CoV-2, le virus responsable de la COVID-19 . Dans le domaine de la chimie, this compound sert de composé modèle pour étudier la synthèse et l'activité des inhibiteurs de la NS5A .
Mécanisme d'action
This compound exerce ses effets en inhibant la protéine non structurale 5A (NS5A) du VHC, qui est essentielle à la réplication virale et à l'assemblage des virions . En bloquant la NS5A, this compound empêche la réplication du virus de l'hépatite C, ce qui entraîne une réduction de la charge virale et permet finalement d'obtenir une réponse virologique durable .
Comparaison Avec Des Composés Similaires
Elbasvir est l'un des nombreux inhibiteurs de la NS5A disponibles pour le traitement de l'hépatite C. D'autres composés similaires comprennent le daclatasvir, le lédipasvir, l'ombitasvir, le pibrentasvir et le velpatasvir . Comparé à ces composés, this compound a montré une puissance accrue contre les variants de résistance cliniques et un profil de résistance amélioré . Sa structure unique à base d'indole tétracyclique contribue à son efficacité et sa sélectivité élevées .
Propriétés
Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. | |
Numéro CAS |
1370468-36-2 |
Formule moléculaire |
C49H55N9O7 |
Poids moléculaire |
882.0 g/mol |
Nom IUPAC |
methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |
Clé InChI |
BVAZQCUMNICBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
Apparence |
solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |
Origine du produit |
United States |
Q1: What is the mechanism of action of Elbasvir?
A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]
Q2: How does this compound's binding to NS5A inhibit HCV replication?
A2: While the exact mechanism is not fully elucidated, this compound's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.
Q3: Does this compound target specific HCV genotypes?
A3: Yes, this compound exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []
Q4: Are there differences in this compound's effectiveness against different HCV genotypes?
A4: Yes, clinical trials have shown that this compound is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: This information is not explicitly provided within the provided research abstracts.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research abstracts do not offer specific spectroscopic data for this compound.
Q7: Does this compound possess any catalytic properties?
A7: this compound is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.
Q8: Have computational methods been used to study this compound?
A9: Yes, computational docking simulations have been employed to predict the binding affinity of this compound to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []
Q9: Are there ongoing efforts to modify this compound's structure to improve its activity?
A11: While the provided abstracts do not directly mention ongoing structural modifications of this compound, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.
Q10: What SHE (Safety, Health, and Environment) regulations are relevant to this compound's development and manufacturing?
A10: The provided research primarily focuses on the clinical efficacy and safety of this compound, without delving into specific SHE regulations related to its development and manufacturing.
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A14: While the provided abstracts do not detail the complete ADME profile of this compound, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []
Q12: What are the pharmacokinetic interactions of this compound with other medications?
A12: Studies have explored this compound's pharmacokinetic interactions with various drugs, including:
- HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []
- Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of this compound. []
- Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when this compound was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []
- Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []
- Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []
- Warfarin: this compound, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []
Q13: Has the efficacy of this compound been demonstrated in preclinical models?
A16: Yes, this compound has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.
Q14: What do clinical trials tell us about the efficacy of this compound in treating HCV infection?
A17: Extensive clinical trials have demonstrated that this compound, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.
Q15: What are the common mechanisms of resistance to this compound?
A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter this compound's binding affinity, reducing its effectiveness.
Q16: Does this compound exhibit cross-resistance with other HCV antiviral drugs?
A19: While this compound shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.
Q17: Are there any specific drug delivery strategies being explored to improve the delivery of this compound?
A17: The provided research abstracts do not discuss specific drug delivery strategies for this compound.
Q18: What analytical methods are used to quantify this compound in biological samples?
A18: Several analytical methods have been developed and validated for quantifying this compound in various matrices:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify this compound in human plasma. [, ]
- High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of this compound and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]
Q19: What is the environmental impact of this compound?
A19: This information is not discussed within the scope of the provided research abstracts.
Q20: What is known about the dissolution and solubility properties of this compound?
A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.
Q21: How are the analytical methods used for this compound validated?
A26: Developed analytical methods for this compound, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.